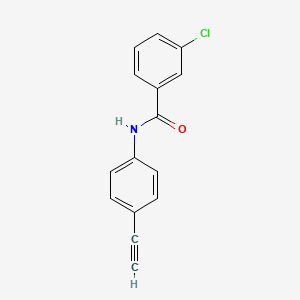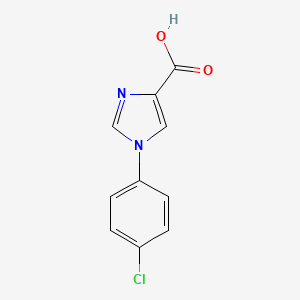
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid
Overview
Description
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid, also known as 4-chloro-1H-imidazole-4-carboxylic acid, is a heterocyclic compound that is used in the synthesis of various organic compounds. It is found in a variety of products, including pharmaceuticals, agrochemicals, and dyes. It has a wide range of applications in both industrial and academic research.
Scientific Research Applications
Synthesis and Chemical Processes
- Flow Synthesis in Chemical Processes : 1H-4-aryl imidazoles, such as 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid, are essential in the synthesis of NS5A inhibitors like daclatasvir. A study presented a continuous flow synthesis of these compounds, emphasizing process intensification and environmental impact reduction (Carneiro et al., 2015).
Crystal Structure and Properties
- Crystal Structure Analysis : Research on the title compound synthesized using a microwave oven demonstrated its triclinic crystal class. X-ray diffraction studies were used for structural confirmation (Saberi et al., 2009).
Host-Guest Chemistry
- Role in Host-Guest Chemistry : Imidazole derivatives have been studied for their ability to form salts with various acids, displaying significant hydrogen-bonded structures in their solid-state structures. These studies have implications for understanding molecular interactions in host-guest chemistry (Nath & Baruah, 2012).
Corrosion Inhibition
- Corrosion Inhibition in Industry : Imidazole derivatives, including those with a 4-chlorophenyl group, have been evaluated for their effectiveness in inhibiting corrosion of mild steel in acidic environments, combining experimental and computational methods (Ouakki et al., 2019).
Antimicrobial Properties
- Antimicrobial Activity : Certain imidazole derivatives have shown antimicrobial activity against various bacterial and mycobacterial strains. These findings contribute to the ongoing search for new antimicrobial agents (Nural et al., 2018).
Luminescence Sensing
- Luminescence Sensing Applications : Imidazole-based lanthanide metal-organic frameworks exhibit sensitivity to benzaldehyde derivatives, making them potential fluorescence sensors (Shi et al., 2015).
Chemotherapy and Medicinal Chemistry
- Potential in Chemotherapy : Research into metal-based chemotherapy has explored the use of imidazole derivatives, including those with chlorophenyl groups, in the formulation of potential treatments for tropical diseases (Navarro et al., 2000).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological effects . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures, such as paclobutrazol, have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to have diverse biological activities and therapeutic potentials .
properties
IUPAC Name |
1-(4-chlorophenyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDALVFKCZXOZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





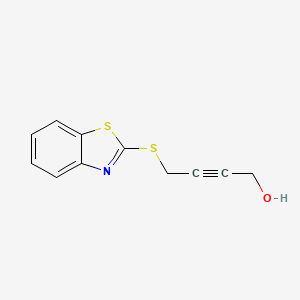
![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)
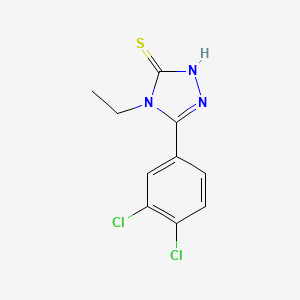
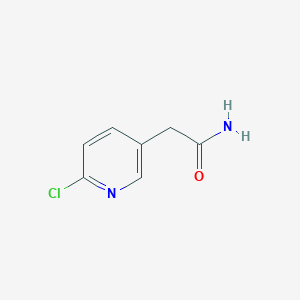



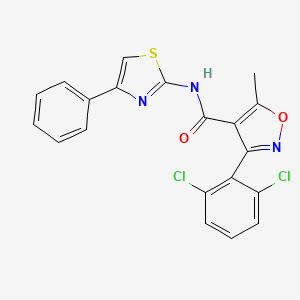
![1-[3,5-bis(trifluoromethyl)phenyl]-4-(4-pyridinyl)-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3037083.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3037085.png)
